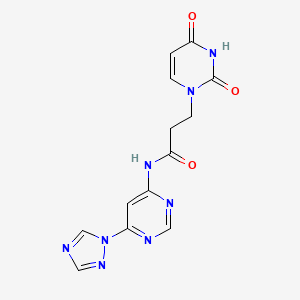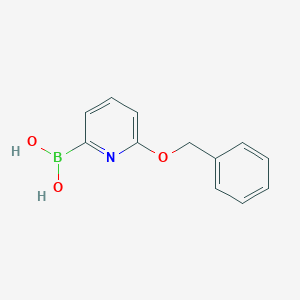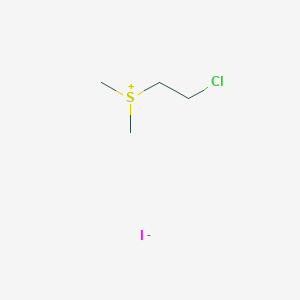
(2-Chloroethyl)dimethylsulfanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)dimethylsulfanium iodide is an organosulfur compound with the molecular formula C4H10ClIS. It is a white to yellow solid at room temperature and is known for its reactivity and utility in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
(2-Chloroethyl)dimethylsulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-chloroethanol in the presence of hydroiodic acid. The reaction typically proceeds under mild conditions, with the hydroiodic acid acting as both a catalyst and a source of iodide ions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
(2-Chloroethyl)dimethylsulfanium iodide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethyl sulfide and ethylene.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiourea. Reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic substitution: Products vary depending on the nucleophile used, such as ethyl thiourea or ethyl cyanide.
Oxidation: Major products include dimethyl sulfoxide and dimethyl sulfone.
Reduction: The primary products are dimethyl sulfide and ethylene.
科学的研究の応用
(2-Chloroethyl)dimethylsulfanium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Chloroethyl)dimethylsulfanium iodide involves its reactivity with nucleophiles and its ability to undergo oxidation and reduction reactions. The compound can interact with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components .
類似化合物との比較
Similar Compounds
- (2-Chloroethyl)dimethylsulfonium bromide
- (2-Chloroethyl)dimethylsulfonium chloride
- (2-Chloroethyl)dimethylsulfonium fluoride
Uniqueness
(2-Chloroethyl)dimethylsulfanium iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence its chemical behavior and interactions. Compared to its bromide, chloride, and fluoride counterparts, the iodide variant may exhibit different solubility, reactivity, and biological activity .
特性
IUPAC Name |
2-chloroethyl(dimethyl)sulfanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClS.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCCKOFQRTOIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCCl.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
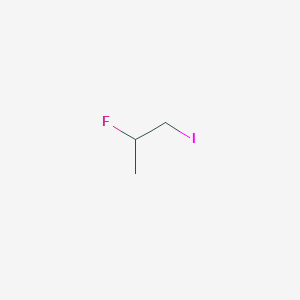
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)
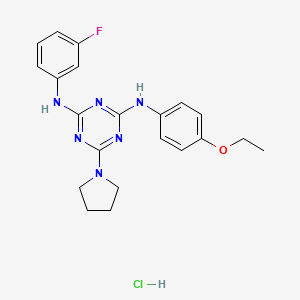
![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)

![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
![3-(4-chlorophenyl)-6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657117.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3,3-diphenylpropanamide](/img/structure/B2657118.png)
![2-Chloro-N-[(1R,3S)-3-hydroxycyclopentyl]-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]acetamide](/img/structure/B2657119.png)

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2657123.png)
